molecular formula C10H16N2O3 B2463128 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1038311-12-4

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No. B2463128
CAS RN: 1038311-12-4
M. Wt: 212.249
InChI Key: RRKFXXQFHATUMO-UHFFFAOYSA-N
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Description

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid, has been reported in the literature . The synthesis typically involves the use of readily available starting materials and a one-pot synthesis approach . The yields of these reactions are generally good to excellent .


Molecular Structure Analysis

The InChI code for 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is 1S/C10H16N2O3/c1-10(2,3)9-11-7(15-12-9)5-4-6-8(13)14/h4-6H2,1-3H3,(H,13,14) . This indicates that the molecule contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid is a liquid at room temperature . It has a molecular weight of 212.25 .

Scientific Research Applications

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,2,4-oxadiazoles stand out for their broad applications in scientific fields such as pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry . The 1,2,4-oxadiazole ring system provides a versatile scaffold for drug development, making it an exciting area of research.

Synthetic Methods

Researchers have developed several synthetic methods to access 1,2,4-oxadiazole-based compounds. These methods allow for the modification of substituents on the oxadiazole ring, influencing their biological properties. Notably, the tert-butyl group at the 3-position of the oxadiazole ring has been explored in various derivatives .

Biological Applications

Let’s explore some unique applications of 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid:

a. Anticancer Activity: Maftei et al. synthesized 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibited moderate activity against a panel of 11 cancer cell lines. Its mean IC50 value was approximately 92.4 μM. This suggests potential as an anticancer agent .

b. Enzyme Inhibition: 1,2,4-Oxadiazoles have been investigated as enzyme inhibitors. Researchers have explored their interaction with specific enzymes, aiming to develop novel therapeutic agents. The tert-butyl-substituted derivatives may exhibit interesting inhibitory properties .

c. Antimicrobial Properties: The oxadiazole ring system has shown promise as an antimicrobial scaffold. By modifying the substituents, researchers can fine-tune the activity against bacteria, fungi, and other pathogens. The tert-butyl group contributes to the overall structure and influences the compound’s efficacy .

d. Anti-inflammatory Effects: Inflammation plays a crucial role in various diseases. Compounds containing the 1,2,4-oxadiazole moiety have been explored for their anti-inflammatory potential. The tert-butyl-substituted derivatives may modulate inflammatory pathways .

e. Neuroprotection: Given the central nervous system’s vulnerability, neuroprotective agents are essential. Some 1,2,4-oxadiazole derivatives have demonstrated neuroprotective effects. The tert-butyl group could enhance their bioavailability and distribution in the brain .

f. Other Applications: Beyond the mentioned fields, 1,2,4-oxadiazoles have been investigated for their antiviral, antioxidant, and antidiabetic properties. The tert-butyl-substituted analogs hold promise in these areas as well .

Prospects

Continued research into 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid and related compounds is essential. By understanding their mechanisms of action, optimizing synthetic routes, and exploring novel applications, we can unlock their full potential in drug discovery and other scientific endeavors .

Safety and Hazards

The safety information for 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid and similar compounds could involve further exploration of their biological activities . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years .

properties

IUPAC Name

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)9-11-7(15-12-9)5-4-6-8(13)14/h4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKFXXQFHATUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1038311-12-4
Record name 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)butanoic acid
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